(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile
Description
The compound “(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile” is a structurally complex acrylonitrile derivative featuring a thiazole ring substituted with a 3-bromophenyl group at the 4-position and an aminoacrylonitrile moiety linked to a 4-fluoro-2-nitrophenyl group. Its Z-configuration is critical for intramolecular hydrogen bonding and planarization, which may influence photophysical properties and molecular aggregation behavior .
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-fluoro-2-nitroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN4O2S/c19-13-3-1-2-11(6-13)16-10-27-18(23-16)12(8-21)9-22-15-5-4-14(20)7-17(15)24(25)26/h1-7,9-10,22H/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJVKMWJRTHMPKA-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=C(C=C(C=C3)F)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C\NC3=C(C=C(C=C3)F)[N+](=O)[O-])/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Synthesis
The compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer effects. The synthesis of thiazole derivatives typically involves reactions such as diazotization and coupling with various aromatic compounds, as demonstrated in studies involving related thiazole derivatives . The specific structure of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile includes both bromine and fluorine substitutions, which are significant for enhancing biological activity through electronic effects.
Antimicrobial Activity
Research indicates that thiazole derivatives possess notable antibacterial properties. For instance, compounds with similar thiazole structures have shown significant antimicrobial activity against various bacterial strains, often compared to standard antibiotics like norfloxacin. The presence of electron-donating groups on the phenyl rings enhances this activity .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile | Staphylococcus aureus | 12 µg/mL |
| 4-(4-bromophenyl)thiazol-2-amine | E. coli | 8 µg/mL |
| 5-(4-acetylphenylazo)-4-phenylthiazole | Pseudomonas aeruginosa | 10 µg/mL |
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. Compounds similar to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile have demonstrated cytotoxic effects against various cancer cell lines, including HT29 (colorectal cancer), Jurkat (T-cell leukemia), and A431 (epidermoid carcinoma). The structure–activity relationship (SAR) suggests that the presence of halogen atoms and specific substituents on the phenyl rings significantly enhances anticancer efficacy .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile | HT29 | 5.0 |
| Compound X (similar structure) | Jurkat | 1.98 |
| Compound Y (related thiazole) | A431 | 1.61 |
Case Studies
- Antibacterial Efficacy : A study evaluated a series of thiazole derivatives, including those with bromine and fluorine substitutions, demonstrating that these modifications enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .
- Cytotoxic Effects : Another investigation focused on the cytotoxic effects of thiazole derivatives against cancer cell lines. The results indicated that compounds with similar structural features to (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((4-fluoro-2-nitrophenyl)amino)acrylonitrile exhibited IC50 values lower than that of doxorubicin, a standard chemotherapeutic agent .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acrylonitrile and thiazole derivatives, focusing on substituent effects, synthetic yields, and functional properties.
Structural Analogues with Thiazole-Acrylonitrile Cores
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 3-bromophenyl and 4-fluoro-2-nitrophenyl substituents contrast with the electron-donating methoxy/hydroxy groups in , which enhance fluorescence. Bromine’s bulkiness may hinder planar aggregation compared to smaller halogens (e.g., fluorine) .
- Synthetic Yields : Analogues like c31 () are synthesized via palladium-catalyzed annulation, but yields are unspecified. Related urea-thiazole derivatives () show yields of 52–78%, suggesting that bromine’s steric effects might reduce yields in the target compound .
Functional Analogues with Fluorescence and Bioactivity
- Fluorescence Behavior: Compounds like (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridinyl)acrylonitrile () exhibit switchable solid-state fluorescence due to propeller-like molecular conformations. The target compound’s rigid nitro group may restrict conformational flexibility, reducing fluorescence efficiency .
- Tubulin polymerization inhibitors () with methoxy/nitrobenzothiazole groups achieve IC50 values in the nanomolar range, suggesting that the target’s nitro group could similarly enhance binding affinity in medicinal applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
